3-(2-(3-Bromophenoxy)ethoxy)azetidine 3-(2-(3-Bromophenoxy)ethoxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260532
InChI: InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

3-(2-(3-Bromophenoxy)ethoxy)azetidine

CAS No.:

Cat. No.: VC18260532

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(3-Bromophenoxy)ethoxy)azetidine -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 3-[2-(3-bromophenoxy)ethoxy]azetidine
Standard InChI InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2
Standard InChI Key JEAHKHNMAUHJRV-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)OCCOC2=CC(=CC=C2)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(2-(3-Bromophenoxy)ethoxy)azetidine consists of an azetidine ring (a four-membered secondary amine) functionalized at the C3 position with a 2-(3-bromophenoxy)ethoxy group. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound amenable to further cross-coupling reactions .

Table 1: Key Structural and Identifiers

PropertyValue
IUPAC Name3-[2-(3-bromophenoxy)ethoxy]azetidine
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
CAS Registry Number1343908-70-2
SMILESC1C(CN1)OCCOC2=CC(=CC=C2)Br
InChI KeyJEAHKHNMAUHJRV-UHFFFAOYSA-N

The stereochemistry of the azetidine ring remains undefined in available literature, though synthetic methods for analogous compounds often exploit stereospecific C–H functionalization .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Azetidine Ring Strain: The four-membered ring’s inherent angle strain (~90°) increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions .

  • Bromine Electrophilicity: The para-bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling diversification of the phenyl moiety .

Table 2: Predicted Physicochemical Parameters

ParameterValue/Description
LogP (Octanol-Water)~2.3 (estimated via PubChem)
Water SolubilityLow (<1 mg/mL at 25°C)
Melting PointNot reported
StabilitySensitive to strong acids/bases

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s bromophenyl group serves as a handle for diversification:

  • Cross-Coupling: Pd-mediated reactions can replace bromine with aryl, vinyl, or alkyl groups.

  • Peptidomimetics: Azetidines are used as proline analogs to modulate peptide conformation .

Future Directions

Research Opportunities

  • Activity Screening: Evaluate efficacy against malaria, bacterial pathogens, or cancer cell lines.

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers for SAR studies.

  • Prodrug Design: Mask the secondary amine with bioreversible groups to enhance bioavailability.

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